3-(4-methyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methyl-1H-pyrazol-1-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Methylation: The pyrazole ring is then methylated using a methylating agent such as methyl iodide.
Coupling with Benzoic Acid: The methylated pyrazole is coupled with benzoic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base[][3].
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives[][3].
Scientific Research Applications
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
- 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
- 3-(1H-imidazol-1-yl)benzoic acid
- 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Uniqueness
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSKPIKSWVNKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251072-11-3 |
Source
|
Record name | 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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